molecular formula C16H17NO3 B2554431 N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 874465-66-4

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2554431
M. Wt: 271.316
InChI Key: CMNGXIACTVZZEF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by scientists at the University of Connecticut, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, due to its structural analogies, has been studied for its potential antimicrobial properties. For instance, Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of the 4-acetylphenyl moiety into these compounds has shown promising results in combating microbial infections, demonstrating the potential utility of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide in antimicrobial applications (Baranovskyi et al., 2018).

Anti-inflammatory and Analgesic Agents

Compounds structurally related to N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide have been investigated for their potential as anti-inflammatory and analgesic agents. For example, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, sharing a similar structural framework, were designed and evaluated for their in vitro anti-inflammatory activity, showing significant results compared to standard drugs. These findings suggest that compounds with the N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide structure may also possess anti-inflammatory and analgesic properties, warranting further investigation in this area (Shkair et al., 2016).

Photocatalytic Degradation Studies

The photocatalytic degradation of compounds structurally related to N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide, such as N-(3,4-dichlorophenyl)propanamide (Propanil), has been extensively studied. These studies have highlighted the potential of using photocatalysis for the environmental degradation of similar compounds, indicating a promising avenue for research into the degradation pathways and environmental impacts of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide (Sturini et al., 1997).

properties

IUPAC Name

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-8H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNGXIACTVZZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328652
Record name N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide

CAS RN

874465-66-4
Record name N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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